molecular formula C11H15ClN4OS B2790302 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide CAS No. 339017-90-2

1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide

Cat. No.: B2790302
CAS No.: 339017-90-2
M. Wt: 286.78
InChI Key: STQBSOUENZLGJF-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a chloro and a methylsulfanyl group, and a piperidine ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with methylthiol.

    Substitution Reactions: The chloro group at position 6 of the pyrimidine ring can be introduced via nucleophilic substitution reactions using reagents like thionyl chloride.

    Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyrimidine ring through amide bond formation using reagents like carbonyldiimidazole (CDI) or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol
  • methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
  • 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-carbamic acid tert-butyl ester

Uniqueness

1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidinecarboxamide moiety. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4OS/c1-18-11-14-8(12)6-9(15-11)16-4-2-7(3-5-16)10(13)17/h6-7H,2-5H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQBSOUENZLGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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